molecular formula C13H19NO2S B14215713 Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]- CAS No. 826994-67-6

Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]-

Cat. No.: B14215713
CAS No.: 826994-67-6
M. Wt: 253.36 g/mol
InChI Key: WDHZKVAFVPPJBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]- is a compound that features a pyrrolidine ring substituted with a methyl group and a sulfonylmethyl group attached to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]- typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Starting Materials: Pyrrolidine, 4-methylbenzenesulfonyl chloride, and a base (e.g., triethylamine).

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-25°C.

    Procedure: Pyrrolidine is added to a solution of 4-methylbenzenesulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The mixture is stirred for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine, 1-methyl-: A simpler analog without the sulfonylmethyl group.

    2-Pyrrolidinone, 1-methyl-: Contains a carbonyl group instead of a sulfonyl group.

    N-Methylpyrrolidine: Lacks the sulfonylmethyl and 4-methylphenyl groups.

Uniqueness

Pyrrolidine, 1-methyl-2-[[(4-methylphenyl)sulfonyl]methyl]- is unique due to the presence of the sulfonylmethyl group attached to the 4-methylphenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

826994-67-6

Molecular Formula

C13H19NO2S

Molecular Weight

253.36 g/mol

IUPAC Name

1-methyl-2-[(4-methylphenyl)sulfonylmethyl]pyrrolidine

InChI

InChI=1S/C13H19NO2S/c1-11-5-7-13(8-6-11)17(15,16)10-12-4-3-9-14(12)2/h5-8,12H,3-4,9-10H2,1-2H3

InChI Key

WDHZKVAFVPPJBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2CCCN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.